

Application Note: Quantitative Determination of Hemoglobin with o-Tolidine

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Compound of Interest		
Compound Name:	o-Tolidine	
Cat. No.:	B045760	Get Quote

Introduction

The quantitative determination of hemoglobin is a critical parameter in various research and clinical settings. The **o-Tolidine** method offers a sensitive and rapid spectrophotometric approach for measuring hemoglobin concentration in biological samples such as plasma and serum.[1][2][3][4] This method is based on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of **o-Tolidine** in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product.[5][6] The intensity of the color produced is directly proportional to the hemoglobin concentration and can be quantified by measuring the absorbance at a specific wavelength.[3][5] This application note provides a detailed protocol for the quantitative determination of hemoglobin using **o-Tolidine**, along with the necessary reagents and data interpretation guidelines.

Principle of the Method

The assay is based on the principle that the heme prosthetic group of hemoglobin possesses peroxidase-like activity. In an acidic medium, hemoglobin catalyzes the transfer of oxygen from hydrogen peroxide to **o-Tolidine**. This reaction oxidizes **o-Tolidine** to a blue-green colored complex. The rate of color development or the final absorbance is proportional to the concentration of hemoglobin in the sample.[5] The reaction can be monitored kinetically or as an endpoint measurement.[1]

Experimental Protocols



I. Reagent Preparation

- o-Tolidine Stock Solution (2% w/v):
 - Dissolve 2 g of o-Tolidine in 100 mL of a solvent mixture containing 20 mL of glacial acetic acid and 80 mL of ethanol.[3]
 - Store in a brown bottle at 4°C. This solution is stable for 1-2 months.[3]
- o-Tolidine Working Solution (0.4% w/v):
 - Dilute the o-Tolidine stock solution 1:5 with the same solvent (1 part stock + 4 parts solvent).[3]
 - For enhanced linearity of the kinetic reaction, 100 μL of Triton-X-100 can be added to 100 mL of the working solution.[3]
- Hydrogen Peroxide Solution (2% v/v):
 - Prepare a 2% (v/v) solution of hydrogen peroxide in analytical grade water.[1]
- Hemoglobin Standard Solution:
 - A standard hemoglobin solution can be prepared from erythrocytes.
 - Wash 1 mL of packed red blood cells twice with 2 mL of isotonic saline.
 - Lyse the cells by adding an equal volume of deionized water and freeze-thawing.
 - Centrifuge the hemolysate at 4000 x g for 15 minutes.
 - Determine the hemoglobin concentration of the supernatant using the cyanmethemoglobin method.[3]
 - Prepare working standards by diluting the stock with deionized water to obtain concentrations ranging from 6 to 400 mg/L.[1][3] This solution is stable for at least three weeks at 4°C.[1][3]



- II. Assay Procedure (Kinetic Method)
- Pipette 1.0 mL of the **o-Tolidine** working solution and 1.0 mL of the 2% hydrogen peroxide solution into a test tube.
- Mix well and allow the reagent mixture to mature for 5 minutes.[1][3]
- Add 10 μL of the hemoglobin standard or sample to the respective test tubes.[1][3]
- Mix thoroughly and immediately measure the change in absorbance per minute (ΔAbs/min) at 630 nm using a spectrophotometer, with a delay time of 30 seconds.[1][3]
- Use analytical grade water as a reagent blank.[1][3]

Data Presentation

Table 1: Key Parameters of the **o-Tolidine** Method for Hemoglobin Determination

Parameter	Value	Reference
Wavelength (λmax)	630 nm	[1]
Measurement Range	6 - 400 mg/L	[1][2][3][4]
Assay Time	< 2 minutes	[1][2][4]
Sample Volume	10 μL	[1][3]
Method Type	Kinetic	[1][2][3][4]

Table 2: Example Standard Curve Data

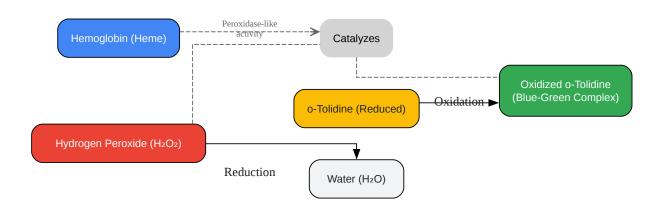


Hemoglobin Concentration (mg/L)	ΔAbs/min at 630 nm (Hypothetical)
0	0.000
25	0.050
50	0.100
100	0.200
200	0.400
400	0.800

Note: This is hypothetical data to illustrate the expected linear relationship. Researchers should generate their own standard curve for each assay.

Visualizations

Chemical Reaction Pathway

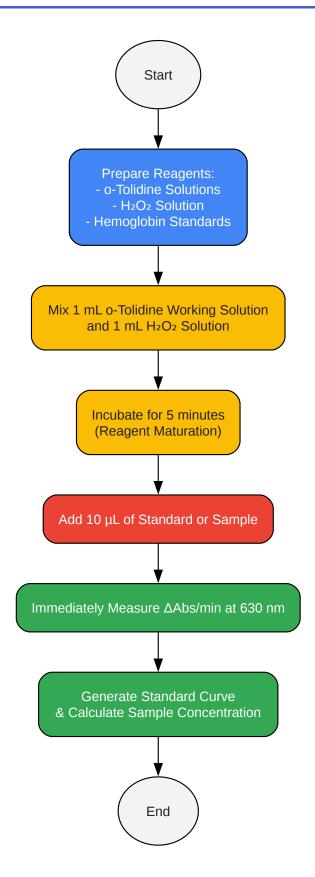


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Caption: Reaction mechanism of the **o-Tolidine** assay for hemoglobin.

Experimental Workflow





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Caption: Workflow for hemoglobin determination using **o-Tolidine**.



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